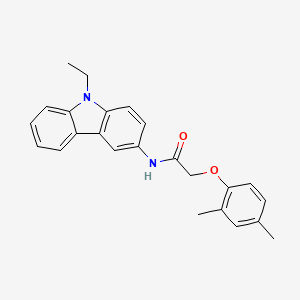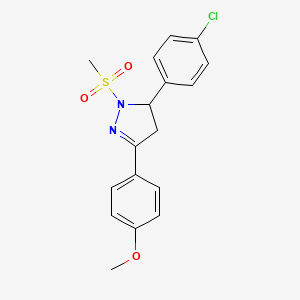
2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,6-テトラメチル-N-(4-メチルフェニル)キノリン-1(2H)-カルボキサミドは、合成された有機化合物です。キノリン誘導体の一種であり、医薬品化学、材料科学、工業化学などのさまざまな分野で、多様な生物活性と用途が知られています。
2. 製法
合成経路と反応条件
2,2,4,6-テトラメチル-N-(4-メチルフェニル)キノリン-1(2H)-カルボキサミドの合成は、一般的に複数段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。
キノリンコアの形成: これは、アニリン誘導体がグリセロールと硫酸と酸化剤の存在下で反応するSkraup合成によって達成できます。
メチル基の導入: メチル化は、塩基の存在下でヨードメタンまたは硫酸ジメチルを使用して行うことができます。
アミド化: 最後のステップは、キノリン誘導体を4-メチルフェニルイソシアネートと反応させてカルボキサミドを形成することです。
工業生産方法
工業生産方法では、同様の合成経路が採用されますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率と選択性を向上させる触媒の使用が含まれます。
3. 化学反応解析
反応の種類
酸化: 化合物、特にメチル基は酸化反応を起こし、対応するアルコールまたはケトンを形成する可能性があります。
還元: 還元反応はキノリン環を標的とし、ジヒドロキノリン誘導体を生成する可能性があります。
置換: 求電子置換反応は芳香環で起こり、さらに官能基化を可能にします。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ニトロ化剤、スルホン化剤。
主要な生成物
主要な生成物は、使用される特定の反応と条件によって異なります。たとえば、酸化はキノリンケトンを生成する可能性があり、置換は芳香環にさまざまな官能基を導入する可能性があります。
4. 科学研究における用途
医薬品化学: 抗菌剤、抗がん剤、または抗炎症剤などの新しい薬剤の開発のための足場として。
材料科学: 有機半導体、発光ダイオード、太陽電池の設計において。
工業化学: 他の複雑な有機分子の合成における触媒または中間体として。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Dihydroquinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and ketones under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive compounds.
Medicine
Industry
In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or dyes.
作用機序
2,2,4,6-テトラメチル-N-(4-メチルフェニル)キノリン-1(2H)-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどの生体標的と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する分子経路には、酵素活性の阻害、受容体-リガンド相互作用の阻害、またはがん細胞のアポトーシス誘導が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: 幅広い生物活性を持つ親化合物。
2,4,6-トリメチルキノリン: 類似の構造的特徴を持つ誘導体。
N-フェニルキノリン-1-カルボキサミド: 潜在的な生物活性を持つ別のカルボキサミド誘導体。
独自性
2,2,4,6-テトラメチル-N-(4-メチルフェニル)キノリン-1(2H)-カルボキサミドは、メチル基の特定の配置と4-メチルフェニルカルボキサミド部分の存在によって独特です。この独特の構造は、異なる生物学的および化学的特性を付与し、研究および産業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A related compound with similar structural features.
N-(4-Methylphenyl)-1,2-dihydroquinoline-1-carboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H24N2O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-14-6-9-17(10-7-14)22-20(24)23-19-11-8-15(2)12-18(19)16(3)13-21(23,4)5/h6-13H,1-5H3,(H,22,24) |
InChIキー |
GKAHVOKIBWFPGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607150.png)

![4-(furan-2-yl)-2-[(1E)-N-hydroxyethanimidoyl]-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide](/img/structure/B11607165.png)
![ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B11607173.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607178.png)
![methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)sulfanyl]acetate](/img/structure/B11607181.png)
![5-(2,3-dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11607189.png)


![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11607198.png)
![(2Z)-6-benzyl-2-(4-ethoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11607204.png)
![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607210.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B11607217.png)
